molecular formula C5H4N2S B3190085 4-Aminothiophene-3-carbonitrile CAS No. 391681-11-1

4-Aminothiophene-3-carbonitrile

Cat. No. B3190085
M. Wt: 124.17 g/mol
InChI Key: DQQYHRHJUXPLIV-UHFFFAOYSA-N
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Description

4-Aminothiophene-3-carbonitrile is a chemical compound with the IUPAC name 4-amino-3-thiophenecarbonitrile hydrochloride .


Synthesis Analysis

The synthesis of thiophenic derivatives, including 4-Aminothiophene-3-carbonitrile, has been reported in several studies . One method involves the reaction of readily available 2-amino-3-cyanothiophene with aldehydes and 2,5-dimethoxytetrahydrofuran . Another synthesis was undertaken by condensing p-aminoacetophenone and malononitrile in toluene .


Molecular Structure Analysis

The molecular structure of 4-Aminothiophene-3-carbonitrile has been investigated using Density Functional Theory (DFT) optimized at the M06-2x/6-311++G(d,p) level . The molecular electronic properties, including chemical reactivity/stability, natural bond orbital (NBO) analysis, and nonlinear optical properties, were examined to elucidate its application .


Chemical Reactions Analysis

The chemical reactions involving 4-Aminothiophene-3-carbonitrile have been studied . For instance, the compound was synthesized by the reaction of diazotized 4-Aminobenzene and 2-amino-4-(4-aminophenyl) thiophene-3-carbonitrile (AATC) .


Physical And Chemical Properties Analysis

4-Aminothiophene-3-carbonitrile hydrochloride has a molecular weight of 160.63 . It is a solid substance . More detailed physical and chemical properties are not available in the retrieved papers.

Future Directions

Thiophene-based analogs, including 4-Aminothiophene-3-carbonitrile, have attracted the attention of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on expanding the potential applications of these compounds in various fields.

properties

IUPAC Name

4-aminothiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-1-4-2-8-3-5(4)7/h2-3H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQYHRHJUXPLIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminothiophene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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